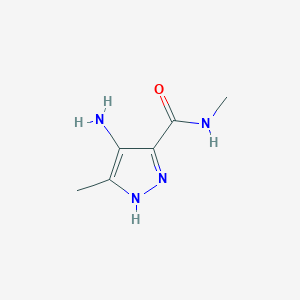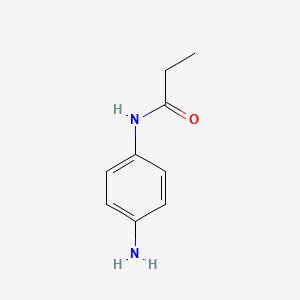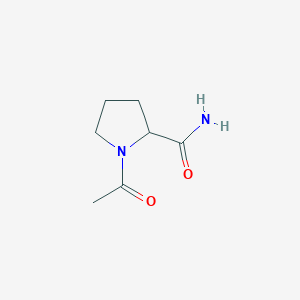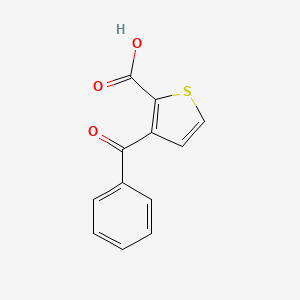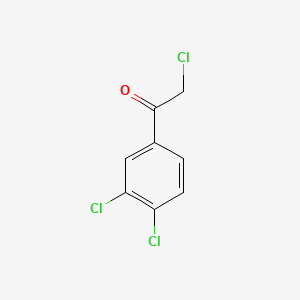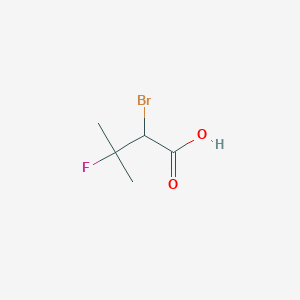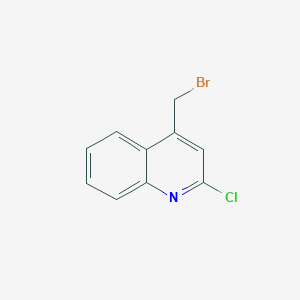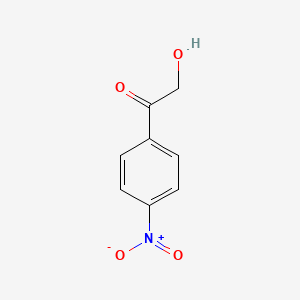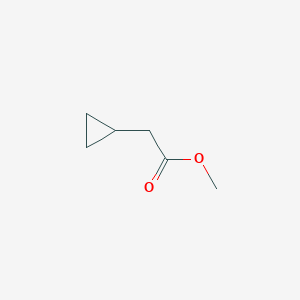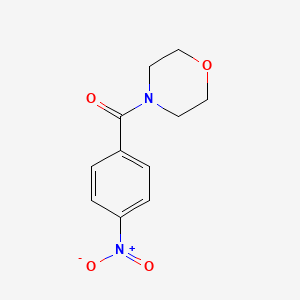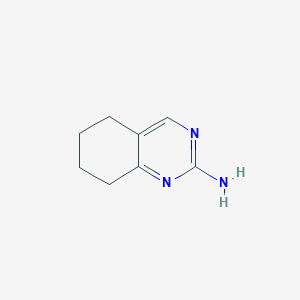
2-Amino-5,6,7,8-tetrahidroquinazolina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine derivatives often involves multicomponent reactions (MCRs) that are more straightforward than conventional multistep organic reactions. For instance, one-pot methods have been developed to synthesize tetrahydro derivatives of quinazoline-2-amine, which allow the creation of new organic molecules in a single step with minimum time and effort. These methods typically involve the cyclocondensation of substituted carboxaldehydes with cyclic ketones and guanidine carbonate (Tugcu & Turhan, 2018).
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroquinazolin-2-amine is characterized by a tetrahydroquinazoline backbone, which is a common structural motif in many biologically active compounds. The presence of the tetrahydroquinazoline core provides a rigid framework that can interact with various biological targets, contributing to the compound's pharmacological properties.
Chemical Reactions and Properties
5,6,7,8-Tetrahydroquinazolin-2-amine and its derivatives can undergo various chemical reactions, including reductive amination, cyclocondensation, and Diels-Alder reactions, to generate a wide range of compounds with diverse chemical properties. For example, the synthesis of nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates involves reductive amination and is facilitated by the compound's ability to act as a versatile intermediate (Gangjee et al., 1995).
Aplicaciones Científicas De Investigación
Desarrollo de agentes antituberculosos
Los derivados de 2-Amino-5,6,7,8-tetrahidroquinazolina han mostrado promesa como posibles agentes antituberculosos. Los estudios de acoplamiento molecular indican una alta afinidad de unión hacia enzimas esenciales de Mycobacterium tuberculosis, como la dihidrofolato reductasa (DHFR), la pantotenato quinasa (Mt PanK) y la oxidorreductasa DprE1 que contiene FAD (Mt DprE1). Estos compuestos podrían ser clave en el diseño de nuevos tratamientos contra cepas de tuberculosis multirresistentes .
Terapia antidiabética
Los mismos derivados también exhiben actividad de inhibición contra la β-glucosidasa, lo que sugiere un nuevo andamiaje para la terapia antidiabética. Esto es particularmente significativo dado el aumento global en la prevalencia de la diabetes y la necesidad de tratamientos más efectivos .
Aplicaciones de la química verde
En el ámbito de la química verde, los derivados de this compound se pueden sintetizar mediante métodos ecológicos. Se ha utilizado un enfoque mecanoquímico, que implica la molienda, para lograr altos rendimientos en poco tiempo, lo que demuestra una vía de síntesis eficiente y sostenible .
Reactivos antioxidantes
Estos compuestos se han estudiado por sus propiedades antioxidantes utilizando la teoría funcional de la densidad (DFT). Se han identificado ciertos derivados como potentes antioxidantes, lo que podría tener implicaciones en el desarrollo de tratamientos para enfermedades relacionadas con el estrés oxidativo .
Ciencia de los materiales
El núcleo estructural de this compound es significativo en la ciencia de los materiales. Sus derivados son integrales en la creación de nuevos materiales con posibles aplicaciones en diversas industrias, incluidas la electrónica y la farmacéutica .
Química combinatoria
Este compuesto encaja en la clase de N-heterociclos, que se utilizan ampliamente en química combinatoria para el descubrimiento de fármacos. Sus derivados se pueden utilizar para crear vastas bibliotecas de compuestos para la detección de diversas actividades biológicas .
Síntesis de nuevos derivados
El compuesto sirve como precursor para la síntesis de una diversa familia de derivados de anillo de pirimidina. Las condiciones de reacción son suaves y se caracterizan por excelentes rendimientos, lo que lo convierte en un compuesto valioso en la química orgánica sintética .
Investigación antiviral
Se han sintetizado derivados de this compound para estudios antivirales. Estos estudios son cruciales en la búsqueda continua de nuevos tratamientos contra diversas infecciones virales .
Mecanismo De Acción
Target of Action
5,6,7,8-Tetrahydroquinazolin-2-amine has been found to have high binding affinity towards some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR) , pantothenate kinase (Mt PanK) , and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These enzymes play crucial roles in the survival and virulence of Mycobacterium tuberculosis, making them promising targets for antitubercular agents .
Mode of Action
The compound interacts with its targets (DHFR, Mt PanK, and Mt DprE1) through molecular docking
Biochemical Pathways
The inhibition of DHFR, Mt PanK, and Mt DprE1 by 5,6,7,8-Tetrahydroquinazolin-2-amine affects the biochemical pathways these enzymes are involved in. For instance, DHFR plays a key role in the folate pathway, which is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR can therefore disrupt these processes, leading to the death of the bacteria .
Result of Action
The molecular and cellular effects of 5,6,7,8-Tetrahydroquinazolin-2-amine’s action primarily involve the inhibition of key enzymes in Mycobacterium tuberculosis, leading to disruption of essential biochemical pathways and ultimately the death of the bacteria . The compound also shows high inhibition activity against β-glucosidase, suggesting potential for the treatment of diabetes .
Safety and Hazards
Direcciones Futuras
The future directions for the study of 5,6,7,8-Tetrahydroquinazolin-2-amine are promising. The compound and its derivatives have potential applications in the treatment of diseases such as cancer and diabetes .
Relevant Papers Several papers have been published on 5,6,7,8-Tetrahydroquinazolin-2-amine . These papers provide valuable insights into the properties and potential applications of this compound.
Análisis Bioquímico
Biochemical Properties
5,6,7,8-Tetrahydroquinazolin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potential inhibitor of cyclin-dependent kinase 5 (CDK5), which is crucial for the development of anticancer agents . The compound interacts with CDK5 by binding to its active site, thereby inhibiting its activity. This interaction is essential for its potential use in cancer therapy, as CDK5 is involved in the regulation of cell cycle and apoptosis.
Cellular Effects
The effects of 5,6,7,8-Tetrahydroquinazolin-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CDK5 can lead to altered cell cycle progression and increased apoptosis in cancer cells . Additionally, the compound has shown potential in affecting other cellular processes, such as DNA repair and cell differentiation.
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydroquinazolin-2-amine exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of CDK5 by binding to its active site, which prevents the phosphorylation of downstream targets . This inhibition disrupts the normal function of CDK5, leading to changes in gene expression and cellular behavior. The compound’s ability to inhibit other enzymes, such as dihydrofolate reductase (DHFR) and pantothenate kinase, further highlights its potential as a versatile biochemical tool .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydroquinazolin-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydroquinazolin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5,6,7,8-Tetrahydroquinazolin-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidation and conjugation reactions, which are facilitated by enzymes such as cytochrome P450 . These metabolic pathways influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, 5,6,7,8-Tetrahydroquinazolin-2-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes, which determine its accumulation in specific tissues and organs.
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydroquinazolin-2-amine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or cytoplasm can affect its interactions with target enzymes and influence its overall biochemical effects.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOOBFYEASSZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279645 | |
| Record name | 5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2305-85-3 | |
| Record name | 2305-85-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5,6,7,8-tetrahydroquinazolin-2-amine derivatives interesting for asthma treatment?
A1: Research suggests that 5,6,7,8-tetrahydroquinazolin-2-amine derivatives can act as histamine H4 receptor modulators []. The histamine H4 receptor is involved in inflammatory responses and immune regulation, making it a potential target for asthma therapies []. By modulating the activity of this receptor, these compounds may help control airway inflammation and bronchoconstriction, key aspects of asthma.
Q2: What are the key structural features of these compounds, and how are they studied?
A2: 5,6,7,8-Tetrahydroquinazolin-2-amine derivatives are characterized by a pyrimidine ring fused to a cyclohexane ring, with an amine group at the 2-position. Researchers have employed various synthetic strategies to create these compounds, including one-pot methods for efficient synthesis []. Spectroscopic techniques, such as NMR and IR spectroscopy, are crucial for characterizing the structure and confirming the identity of the synthesized compounds []. Further research is ongoing to explore the structure-activity relationships and optimize their properties for therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



